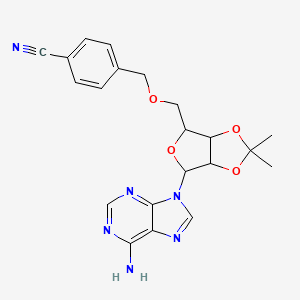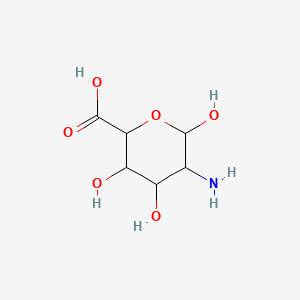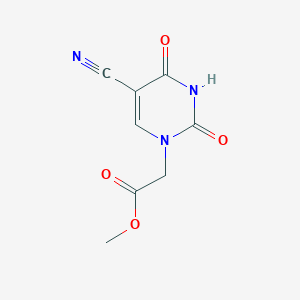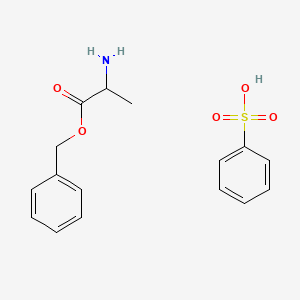
5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction. This compound is characterized by the presence of a cyanobenzyl group at the 5’-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the cyanobenzyl group. The process can be summarized as follows:
Protection of Ribose Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of adenosine are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Introduction of Cyanobenzyl Group: The protected adenosine is then reacted with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride to introduce the cyanobenzyl group at the 5’-position.
Industrial Production Methods
While specific industrial production methods for 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, where nucleophiles replace the cyanide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Oxidized derivatives of the cyanobenzyl group.
Reduction: Reduced forms of the cyanobenzyl group.
Substitution: Substituted derivatives where the cyanide group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiviral and anticancer activities.
Industry: Utilized in the development of novel pharmaceuticals and biochemical tools
Wirkmechanismus
The mechanism of action of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can mimic the effects of adenosine by binding to its receptors, thereby influencing various signaling pathways. Additionally, the cyanobenzyl group may interact with specific enzymes or proteins, modulating their activity and leading to downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-5’-O-(4-cyanobenzyl)-2’,3’-di-O-isopropylidene adenosine: Another adenosine analog with similar structural features but with a bromine atom at the 8-position.
VER-155008: An adenosine-derived inhibitor of heat shock protein 70 (Hsp70), which targets the nucleotide-binding domain of Hsp70.
Uniqueness
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine is unique due to its specific substitution pattern and protective groups, which confer distinct chemical and biological properties. Its ability to interact with adenosine receptors and other molecular targets makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-21(2)30-16-14(9-28-8-13-5-3-12(7-22)4-6-13)29-20(17(16)31-21)27-11-26-15-18(23)24-10-25-19(15)27/h3-6,10-11,14,16-17,20H,8-9H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIUSQGRWFEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15094345.png)







![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)

![2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid](/img/structure/B15094395.png)



